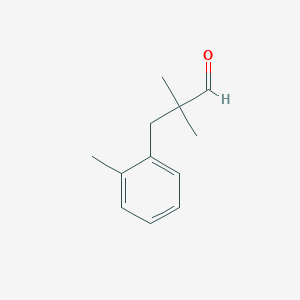

2,2-Dimethyl-3-(2-methylphenyl)propanal

説明

BenchChem offers high-quality 2,2-Dimethyl-3-(2-methylphenyl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(2-methylphenyl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-dimethyl-3-(2-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQOOQWVSSQQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,2-Dimethyl-3-(2-methylphenyl)propanal chemical structure

An In-depth Technical Guide: 2,2-Dimethyl-3-(2-methylphenyl)propanal

Executive Summary

This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(2-methylphenyl)propanal, a sterically hindered aldehyde with applications in the fragrance industry. The document delves into the compound's chemical structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the mechanistic underpinnings of its primary synthesis via phase-transfer catalyzed alkylation, a route necessitated by the compound's steric hindrance. Alternative synthetic strategies are also discussed. Detailed experimental protocols for synthesis and characterization are provided, alongside essential safety and handling information. The guide concludes with an analysis of its structure-odor relationship, contextualizing its significance within the field of aroma chemicals.

Introduction and Nomenclature

2,2-Dimethyl-3-(2-methylphenyl)propanal is an aromatic aldehyde characterized by a unique structural arrangement. The core is a propanal moiety with two methyl groups at the α-carbon (C2), creating a quaternary center. This C2 carbon is attached to a methylene bridge (-CH₂-) which, in turn, is bonded to a 2-methylphenyl (or o-tolyl) group. This substitution pattern, particularly the gem-dimethyl group adjacent to the aldehyde, imparts significant steric hindrance, which is a critical consideration for its synthesis and reactivity.

While this specific ortho-substituted isomer is of academic and synthetic interest, related isomers, particularly 2,2-dimethyl-3-(3-methylphenyl)propanal, have been noted for their pleasant fragrance profiles, described as powerful floral, fresh, and reminiscent of lily of the valley (muguet).[1][2] Understanding the synthesis and properties of the o-tolyl variant provides valuable insights into the broader class of these substituted propanal fragrance compounds.

Caption: Chemical Structure of 2,2-Dimethyl-3-(2-methylphenyl)propanal.

Physicochemical and Spectroscopic Data

Precise experimental data for the ortho-isomer is not widely published. The following tables summarize key properties based on data from structurally similar compounds and theoretical predictions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | - |

| Molecular Weight | 176.25 g/mol | [3] |

| IUPAC Name | 2,2-dimethyl-3-(2-methylphenyl)propanal | - |

| Appearance | Colorless to pale yellow liquid (estimated) | [4] |

| Boiling Point | 50-52 °C @ 0.12 mbar (for meta-isomer) | [5] |

| Solubility | Soluble in alcohol; insoluble in water (estimated) |[4] |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde proton (-CHO) | δ 9.5-9.7 ppm (s, 1H) |

| Aromatic protons | δ 7.0-7.2 ppm (m, 4H) | |

| Benzylic protons (-CH₂-) | δ 2.8-2.9 ppm (s, 2H) | |

| Aromatic methyl (-CH₃) | δ 2.2-2.3 ppm (s, 3H) | |

| Gem-dimethyl protons (-C(CH₃)₂-) | δ 1.0-1.2 ppm (s, 6H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbon (-CHO) | δ 204-206 ppm |

| Aromatic carbons | δ 125-140 ppm | |

| Benzylic carbon (-CH₂-) | δ 45-50 ppm | |

| Quaternary carbon (-C (CH₃)₂-) | δ 40-45 ppm | |

| Aromatic methyl carbon | δ 18-20 ppm | |

| Gem-dimethyl carbons | δ 22-25 ppm | |

| FT-IR (neat) | C=O stretch (aldehyde) | 1720-1740 cm⁻¹ (strong) |

| C-H stretch (sp³) | 2900-3000 cm⁻¹ | |

| C-H stretch (aldehyde) | 2720-2820 cm⁻¹ (two weak bands) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 176 |

| | Key Fragments | m/z 105 (loss of C₄H₇O), m/z 91 (tropylium ion) |

Synthesis and Mechanistic Pathways

The synthesis of sterically hindered aldehydes like 2,2-dimethyl-3-(2-methylphenyl)propanal presents a significant challenge. Direct routes must efficiently form a carbon-carbon bond adjacent to a quaternary center.

Primary Synthetic Route: Phase-Transfer Catalyzed Alkylation

The most documented and effective method for synthesizing this class of compounds is the alkylation of an isobutyraldehyde enolate with a suitable benzyl halide.[1][5][6] This approach directly constructs the target carbon skeleton.

Causality of Experimental Design:

-

Enolate Formation: Isobutyraldehyde is deprotonated at the α-carbon using a strong base like sodium hydroxide (NaOH).

-

Two-Phase System: The reaction is typically run in a biphasic system (e.g., toluene and water) because the inorganic base (NaOH) is soluble in the aqueous phase while the organic reactants are in the organic phase.

-

Role of the Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide or iodide, is essential to bridge the two phases. The quaternary ammonium cation pairs with the hydroxide anion, transporting it into the organic phase to deprotonate the isobutyraldehyde. It then pairs with the resulting organic enolate, making it soluble and highly reactive in the organic phase where it can react with the 2-methylbenzyl halide. This overcomes the low reactivity inherent in a two-phase system without a catalyst.[1]

-

Sₙ2 Reaction: The enolate acts as a nucleophile and displaces the halide from 2-methylbenzyl bromide (or chloride) in a standard Sₙ2 reaction to form the C-C bond. Bromomethyl-substituted aryl compounds are often preferred over their chloro- counterparts due to their higher reactivity.[1]

Caption: Mechanism of Phase-Transfer Catalyzed Alkylation.

Alternative Synthetic Approaches

While alkylation is the preferred method, other modern synthetic strategies could theoretically be employed, though they may present their own challenges.

-

Hydroformylation: This industrial process, also known as the oxo-process, adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[7][8] A potential precursor for this route would be 1-(2-methylphenyl)-2,2-dimethylprop-1-ene. The key challenge would be controlling the regioselectivity. Hydroformylation can produce both linear and branched aldehydes, and the steric hindrance of the substrate would heavily influence the product distribution, likely favoring the formation of the less-hindered aldehyde, which is not the desired product.[8]

-

Grignard-Based Routes: A multi-step synthesis could involve a Grignard reagent. For example, 2-methylbenzylmagnesium bromide could be reacted with 2,2-dimethyloxirane (isobutylene oxide). This would form an alcohol intermediate, 1-(2-methylphenyl)-3,3-dimethylbutan-2-ol, which would then need to be oxidized to the target aldehyde. This route is longer and the oxidation step would require careful selection of reagents to avoid over-oxidation to the carboxylic acid.[9][10]

Experimental Protocols

The following protocols are based on established methodologies for this class of compounds and represent a self-validating system from synthesis to confirmation.[1][5]

Detailed Synthesis Protocol via Alkylation

Materials and Reagents:

-

2-Methylbenzyl bromide (or chloride)

-

Isobutyraldehyde

-

Sodium hydroxide (powered or pellets)

-

Tetrabutylammonium bromide (PTC)

-

Toluene (solvent)

-

Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

-

Heating mantle

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add powdered sodium hydroxide (1.2 eq) and tetrabutylammonium bromide (0.05 eq). Add toluene to the flask.

-

Inert Atmosphere: Purge the system with nitrogen or argon gas.

-

Heating: Heat the stirred suspension to 70-75 °C.

-

Reagent Addition: In the dropping funnel, prepare a mixture of 2-methylbenzyl bromide (1.0 eq) and isobutyraldehyde (1.2-1.4 eq).

-

Dropwise Addition: Add the mixture from the dropping funnel dropwise to the heated, stirred suspension over a period of 1-2 hours. Maintain vigorous stirring to ensure efficient mixing between the phases.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-75 °C for an additional 3-5 hours. Monitor the reaction's progress by Gas Chromatography (GC) until the starting benzyl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid sodium bromide and excess sodium hydroxide. Wash the solids with two small portions of toluene.

-

Extraction: Combine the filtrates and wash with water (2 x 100 mL) to remove any remaining salts and PTC. Separate the organic phase.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the final product.[5]

Product Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical final step.

Caption: Workflow for Product Purification and Characterization.

Safety and Handling

2,2-Dimethyl-3-(2-methylphenyl)propanal is an organic aldehyde and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, general precautions for similar chemicals should be followed.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Skin and Eye Contact: Aldehydes can cause skin and eye irritation.[13] In case of contact, wash the affected skin with soap and water and flush eyes with copious amounts of water for at least 15 minutes.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications and Structure-Odor Relationship

The primary application for this class of aldehydes is in the fragrance and flavor industry.[14] While many aldehydes and ketones are used in perfumery, the specific odor profile is highly dependent on the molecular structure.

Research into the synthesis of various isomers of 2,2-dimethyl-3-(aryl)propanal has shown a distinct structure-odor relationship. It was found that introducing a methyl group at the meta-position (C3) of the phenyl ring results in a compound with a desirable fresh-floral, aqueous-aldehydic scent characteristic of muguet.[1] In contrast, when the methyl group is in the ortho- (as in the topic of this guide) or para-position, the odor is considerably less intense and lacks the desirable aqueous freshness, sometimes possessing earthy notes.[1] This insight is crucial for drug development professionals and researchers in the field of sensory science, as it demonstrates how minor positional isomerism can dramatically alter biological (olfactory) activity.

Conclusion

2,2-Dimethyl-3-(2-methylphenyl)propanal serves as an excellent case study in the synthesis of sterically hindered fine chemicals. Its preparation is most effectively achieved through a phase-transfer catalyzed alkylation, a method that elegantly overcomes the challenges of a biphasic reaction system. While its primary value may lie in academic studies of structure-odor relationships, the synthetic principles and characterization workflows detailed herein are broadly applicable to the development of complex organic molecules in pharmaceutical and materials science research.

References

-

Dalal Institute. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

L.S. College, Muzaffarpur. Wittig reaction. [Link]

-

Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

-

The Perfumers Apprentice. SAFETY DATA SHEET. [Link]

-

University of California, Irvine. Grignard Reaction. [Link]

-

PubChem. 2,2-Dimethyl-3-(4-methylphenyl)propanal. [Link]

-

ChemSynthesis. 2,2-dimethyl-3-phenylpropanal. [Link]

-

World of Chemicals. Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde. [Link]

-

ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives | Request PDF. [Link]

-

The Good Scents Company. 2,2-dimethyl-3-phenyl propionaldehyde. [Link]

-

Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

Grignard Reaction Experiment. [Link]

-

Wikipedia. Hydroformylation. [Link]

-

Chemistry LibreTexts. 14.3.2: Hydroformylation. [Link]

-

Scribd. Application of Aldehyde and Ketone | PDF. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dimethyl-3-(4-methylphenyl)propanal | C12H16O | CID 24768098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7 [thegoodscentscompany.com]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Hydroformylation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. fishersci.com [fishersci.com]

- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 13. aaronchem.com [aaronchem.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Properties and Synthesis of ortho-Majantol Aldehyde

Abstract

Introduction: Navigating the Isomeric Landscape of Majantol Aldehyde

The fragrance industry often utilizes a family of related molecules to achieve specific scent profiles. "Majantol" itself refers to the alcohol 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, the meta-isomer of the corresponding saturated alcohol of the aldehyde discussed herein. The precursor aldehyde, 2-methyl-3-tolylpropionaldehyde, exists as three positional isomers: ortho, meta, and para. The meta- and para-isomers are more commonly documented and utilized in commercial applications.

The ortho-isomer, 2-methyl-3-(o-tolyl)propanal, presents a unique steric and electronic configuration due to the proximity of the methyl group to the propanal chain. This structural nuance is expected to influence its physicochemical properties and olfactory characteristics. This guide will focus on elucidating the known and extrapolated properties of this specific isomer.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for pure ortho-Majantol aldehyde is scarce. However, by examining the properties of the mixed isomers and the individual meta- and para-isomers, we can establish a reliable profile for the ortho variant.

| Property | ortho-Isomer (2-methyl-3-(o-tolyl)propanal) | meta-Isomer (2-methyl-3-(m-tolyl)propanal) | para-Isomer (2-methyl-3-(p-tolyl)propanal) | Mixed Isomers |

| CAS Number | Not explicitly assigned | 119052-83-4[1] | 41496-43-9[2][3][4] | 41496-43-9 (as a mixture)[5] |

| Molecular Formula | C₁₁H₁₄O[1][2] | C₁₁H₁₄O[1] | C₁₁H₁₄O[2] | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [1][2] | 162.23 g/mol [1] | 162.23 g/mol [2] | 162.23 g/mol |

| Boiling Point | Estimated to be similar to isomers | - | 108-109 °C @ 6.5 Torr[4] | - |

| Density | Estimated to be ~0.96 g/cm³ | - | 0.958 ± 0.06 g/cm³ (Predicted)[4] | - |

| Solubility | Insoluble in water; Soluble in alcohols and oils (inferred) | Insoluble in water; Soluble in alcohols and oils (inferred) | Almost insoluble in water; Soluble in alcohol and oils[2] | Soluble in water, 184 mg/L @ 25 °C (est)[5] |

| Vapor Pressure | - | - | 0.2 Pa @ 20°C[4] | - |

It is important to note that the CAS number 41496-43-9 is often used to refer to the para-isomer but can also represent a mixture of the ortho, meta, and para isomers. One source indicates that such a mixture may contain approximately 80% para, 10% ortho, and 5% meta isomers[5].

Synthesis of ortho-Majantol Aldehyde: A Generalized Protocol

The synthesis of Majantol aldehyde isomers typically involves the alkylation of isobutyraldehyde with the corresponding methylbenzyl halide. The following is a generalized, two-step protocol adapted for the synthesis of the ortho-isomer.

Step 1: Alkylation to form 2-methyl-3-(o-tolyl)propanal

This step involves the reaction of 2-methylbenzyl chloride with isobutyraldehyde in the presence of a phase-transfer catalyst.

Materials:

-

2-methylbenzyl chloride

-

Isobutyraldehyde (2-methylpropanal)

-

Powdered Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI)

-

Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and inert gas inlet, dissolve 2-methylbenzyl chloride and a catalytic amount of TBAB in toluene.

-

Add isobutyraldehyde to the mixture.

-

Under a continuous stream of inert gas, gradually add powdered sodium hydroxide while maintaining the reaction temperature between 20-30°C.

-

Stir the mixture vigorously for 4-6 hours until the reaction is complete (monitored by GC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-methyl-3-(o-tolyl)propanal.

-

Purify the crude product by vacuum distillation.

Step 2: Characterization of 2-methyl-3-(o-tolyl)propanal

The purified aldehyde should be characterized using standard analytical techniques to confirm its structure and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any isomeric impurities.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, specifically the ortho substitution pattern on the aromatic ring and the connectivity of the propanal chain.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1725 cm⁻¹) and aromatic C-H bands.

Visualization of Synthesis and Isomeric Relationship

Diagram 1: General Synthesis Pathway

Caption: Synthesis of 2-methyl-3-(o-tolyl)propanal via alkylation.

Diagram 2: Isomeric Relationship

Caption: Positional isomers of 2-methyl-3-tolylpropanal.

Conclusion and Future Directions

This technical guide consolidates the available information on ortho-Majantol aldehyde, providing a foundational understanding for researchers in the field. While a specific CAS number for the pure ortho-isomer remains elusive, the provided data on related isomers and a generalized synthesis protocol offer a robust starting point for its preparation and study. Further research is warranted to isolate and fully characterize the pure ortho-isomer, which will enable a more precise determination of its physical properties and a deeper understanding of its potential applications in the fragrance and chemical synthesis industries. The development of efficient purification methods to separate the isomers from a mixture will be a critical step in this endeavor.

References

-

The Good Scents Company. (n.d.). 2-methyl-3-tolyl propionaldehyde (mixed o,m,p-), 41496-43-9. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Methyl-3-(p-tolyl)propanal (CAS 41496-43-9). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(p-tolyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(m-tolyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-(m-tolyl)propanal | C11H14O | CID 17884115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. 2-Methyl-3-(p-tolyl)propanal | C11H14O | CID 95594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 41496-43-9 CAS MSDS (2-METHYL-3-TOLYLPROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-methyl-3-tolyl propionaldehyde (mixed o,m,p-), 41496-43-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Fragrance Profile of 2,2-dimethyl-3-(o-tolyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory landscape of aromatic aldehydes is a cornerstone of the fragrance industry, offering a diverse palette of scents ranging from sweet and floral to green and spicy. Within this chemical family, the substituted phenylpropanals represent a significant area of interest due to the nuanced impact of isomeric substitution on their fragrance profiles. This guide focuses on 2,2-dimethyl-3-(o-tolyl)propanal, an ortho-substituted isomer whose fragrance profile, while not extensively documented in public literature, can be extrapolated from its better-known meta and para counterparts. By examining the established characteristics of its isomers and considering the steric and electronic influences of the ortho-methyl group, we can construct a scientifically grounded hypothesis of its scent profile and explore its potential applications.

The Fragrance Profile of Tolyl-Substituted Dimethylpropanals: A Tale of Three Isomers

The position of the methyl group on the phenyl ring in tolyl-substituted dimethylpropanals dramatically influences their olfactory character. While specific data for the ortho-isomer is limited, the well-documented profiles of the meta and para isomers provide a crucial foundation for our analysis.

2,2-dimethyl-3-(m-tolyl)propanal (meta-isomer)

The meta-isomer, 2,2-dimethyl-3-(3-methylphenyl)propanal, is characterized by a powerful and elegant scent profile. Its dominant notes are described as floral, fresh, and green, with a distinct lily-of-the-valley (muguet) character.[1] This compound is often used as a substitute for fragrances like Lyral and Lilial to impart a fresh, flowery aspect to compositions.[1] The fragrance is further described as having aldehydic and leafy green nuances.[1][2]

2,2-dimethyl-3-(p-tolyl)propanal (para-isomer)

The para-isomer, 2-methyl-3-(p-tolyl)propanal, presents a different, yet equally complex, fragrance profile. It is described as having an intensely sweet, fruity, and balsamic aroma.[3] Its scent is predominantly floral and green, with sweet and fresh undertones.[4] This isomer is also known by the trade name Jasmorange.[3]

Hypothesized Fragrance Profile of 2,2-dimethyl-3-(o-tolyl)propanal (ortho-isomer)

The presence of the methyl group in the ortho position introduces significant steric hindrance. This bulkiness near the propanal chain is likely to modulate the molecule's interaction with olfactory receptors compared to its less hindered meta and para isomers. This steric effect could potentially lead to a less intense, yet more complex and perhaps greener, scent profile. The electronic-donating effect of the methyl group, which influences the electron density of the aromatic ring, will also play a role, though its impact might be overshadowed by the steric factors in the ortho position.

It is plausible that the o-tolyl isomer would retain some of the green and aldehydic characteristics of its isomers but with a modified floralcy. The lily-of-the-valley note, so prominent in the meta-isomer, might be diminished or altered towards a sharper, more herbal-green character. The fruity and balsamic sweetness of the para-isomer is less likely to be a dominant feature.

Hypothesized Olfactory Notes for 2,2-dimethyl-3-(o-tolyl)propanal:

-

Primary: Green, Aldehydic

-

Secondary: Herbal, Woody, a muted and sharp Floral

Physicochemical Properties

A comprehensive understanding of a fragrance molecule requires a detailed examination of its physical and chemical properties. The following table summarizes the known and estimated properties of the tolyl-substituted dimethylpropanal isomers.

| Property | 2,2-dimethyl-3-(m-tolyl)propanal | 2,2-dimethyl-3-(p-tolyl)propanal | 2,2-dimethyl-3-(o-tolyl)propanal (Estimated) |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [5] | 162.23 g/mol [3][4] | 162.23 g/mol |

| Appearance | - | Colorless oily liquid[3] | Colorless to pale yellow liquid |

| Boiling Point | - | est. 106.1 °C[4] | Similar to isomers |

| Solubility | - | Soluble in oils; Slightly soluble in water; Soluble in ethanol[3][4] | Soluble in organic solvents; sparingly soluble in water |

Synthesis and Chemical Logic

The synthesis of 2,2-dimethyl-3-(o-tolyl)propanal can be logically designed based on the established methods for its isomers. A common and effective route involves the alkylation of isobutyraldehyde with a corresponding benzyl halide.

Proposed Synthesis Workflow

The proposed synthesis of 2,2-dimethyl-3-(o-tolyl)propanal would follow a similar pathway to that of its meta-isomer, which utilizes a phase-transfer catalyzed alkylation.[1]

Sources

structure-odor relationship of dimethyl phenyl propanals

Title: Engineering the Muguet Olfactophore: A Technical Guide to Dimethyl Phenyl Propanals Subtitle: Structural Design, Receptor Mechanics, and Synthetic Protocols for Lilial Alternatives

Executive Summary

The prohibition of Butylphenyl Methylpropional (Lilial) in the EU (2022) due to reproductive toxicity has accelerated the search for bio-isosteres that retain the coveted "Muguet" (Lily of the Valley) profile without the associated toxicology. This guide analyzes the Dimethyl Phenyl Propanal class—specifically 2,2-dimethyl-3-phenylpropanal derivatives.[1][2][3] Unlike their 2-monomethyl predecessors, these gem-dimethyl analogs offer unique olfactory shifts toward "marine/fresh-air" nuances and superior metabolic stability. This document serves as a blueprint for rational design, synthesis, and validation of these next-generation odorants.

Molecular Architecture & SOR Fundamentals

The structure-odor relationship (SOR) of floral aldehydes is governed by a strict pharmacophore. For dimethyl phenyl propanals, the "gem-dimethyl" effect at the

The Gem-Dimethyl Effect

While Lilial (2-methyl) possesses a soft, powdery floralcy, the introduction of a second methyl group at the

-

Steric Bulk: The gem-dimethyl group increases steric hindrance around the aldehyde functionality. This reduces the rate of enzymatic oxidation (by ALDH) and Schiff base formation, leading to higher substantivity (performance over time).

-

Olfactory Shift: The added bulk often shifts the odor profile from "creamy floral" to "transparent/marine/ozonic." For example, Floralozone (3-(4-ethylphenyl)-2,2-dimethylpropanal) exhibits a powerful "fresh air" note distinct from the heavy floralcy of Cyclamen Aldehyde.[4]

Table 1: Comparative SOR of Phenyl Propanal Analogs

| Commercial Name | Structure (Substituent / | Odor Profile | Threshold (ng/L air) | LogP (Calc) |

| Lilial (Banned) | 4-tert-butyl / 2-monomethyl | Muguet, powdery, creamy | 0.3 - 1.5 | 4.2 |

| Cyclamen Aldehyde | 4-isopropyl / 2-monomethyl | Floral, green, stemmy | 2.0 - 4.0 | 3.9 |

| Floralozone | 4-ethyl / 2,2-dimethyl | Marine, ozone, fresh air, fennel | 1.5 - 3.0 | 3.6 |

| Majantol (Aldehyde) | 3-methyl / 2,2-dimethyl | Green, floral, fresh, lily-like | N/A | 3.4 |

Visualization: The Muguet Pharmacophore

The following diagram illustrates the structural decision tree for tuning the odor profile.

Caption: Structural modifications at the

Receptor-Ligand Mechanics (hOR17-4)

The primary biological target for this class is the human olfactory receptor OR1D2 (also known as hOR17-4 ), often termed the "Bourgeonal Receptor."

Binding Mechanism

Research by Kraft et al. and Hatt et al. confirms that hOR17-4 activation requires a specific hydrophobic pocket fit.

-

The Aldehyde Anchor: The aldehyde group forms a hydrogen bond with a specific Asn residue in the receptor pocket.

-

The Hydrophobic Tail: The phenyl ring sits in a hydrophobic cleft. The "gem-dimethyl" group in 2,2-dimethyl analogs can cause steric clashes if the phenyl substituent is too bulky (e.g., tert-butyl). This explains why Floralozone (ethyl group, smaller) binds well, but a theoretical "2,2-dimethyl-Lilial" (tert-butyl) might be too bulky to activate the receptor efficiently, resulting in anosmia or weak perception.

Visualization: Receptor Activation Pathway

Caption: The signal transduction cascade initiated by ligand binding to hOR17-4, leading to calcium influx and olfactory perception.

Synthetic Pathways & Protocols

Synthesis of 2,2-dimethyl phenyl propanals cannot proceed via the standard Aldol condensation used for Lilial (which uses propionaldehyde). The lack of a second

Protocol: Synthesis of 3-(4-ethylphenyl)-2,2-dimethylpropanal

Objective: Alkylation of isobutyraldehyde with 4-ethylbenzyl chloride.

Reagents:

-

Isobutyraldehyde (1.2 eq)

-

4-Ethylbenzyl chloride (1.0 eq)

-

50% Aqueous NaOH (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq - Catalyst)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge Toluene, 50% NaOH, and TBAB.

-

Temperature Control: Heat the mixture to 60°C.

-

Addition: Premix Isobutyraldehyde and 4-Ethylbenzyl chloride. Add this mixture dropwise over 2 hours. Critical: Maintain vigorous stirring to ensure the emulsion required for phase transfer.

-

Reaction: Reflux at 80°C for 4-6 hours. Monitor via GC-MS. Look for the disappearance of the benzyl chloride peak.

-

Workup: Cool to room temperature. Separate the organic layer.[2] Wash with water (3x) until neutral pH.

-

Purification: Dry organic layer over MgSO4. Remove solvent under reduced pressure.

-

Distillation: Perform fractional vacuum distillation. The 2,2-dimethyl aldehyde will distill later than any unreacted isobutyraldehyde.

Self-Validation (QC):

-

NMR Check: The product must show a singlet for the aldehyde proton (

9.5 ppm) and a singlet for the gem-dimethyl group (

Olfactory Evaluation Protocol

To validate the "Marine vs. Floral" shift, a standardized sensory evaluation is required.

-

Dilution: Prepare 1%, 5%, and 10% solutions in Dipropylene Glycol (DPG).

-

Blotter Test: Dip smelling strips to a depth of 1cm. Allow 5 minutes for ethanol/solvent evaporation if used.

-

Time-Course Analysis:

References

-

Kraft, P., et al. (2020).[5] "What's Hot, What's Not: The Trends of the Past 20 Years in the Chemistry of Odorants."[5][6] Chemistry & Biodiversity.

-

Hatt, H., et al. (2009). "Large-scale production and study of a synthetic G protein-coupled receptor: human olfactory receptor 17-4." Proceedings of the National Academy of Sciences.

-

Zhang, J., et al. (2013). "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry.

-

European Chemicals Agency (ECHA). (2021). "Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial)."

-

Perfumery & Flavorist. (2005). "The Phenylpropanals—Floral Aromatic Aldehydes."[2]

Sources

- 1. RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Structural, Olfactory, and Synthetic Distinctions between Majantol and Ortho-Isomer Aldehyde Impurities

Part 1: Executive Technical Overview

In the high-precision synthesis of "Muguet" (Lily of the Valley) odorants, Majantol (2,2-dimethyl-3-(3-methylphenyl)propanol) represents a target pharmacophore optimized for olfactory receptor binding and metabolic stability.

The critical distinction addressed in this guide is between the target molecule (Majantol ) and its specific process impurity: the Ortho-Isomer Aldehyde (2,2-dimethyl-3-(2-methylphenyl)propanal). This impurity represents a "double-failure" in synthesis:

-

Regio-isomerism: The methyl group is in the ortho rather than meta position, creating steric hindrance.

-

Functional Group: It remains an aldehyde (precursor) rather than the reduced alcohol, introducing chemical instability and sensitization risks.

This guide delineates the physicochemical, olfactory, and toxicological divergence between these two entities to ensure rigorous Quality Control (QC) in commercial production.

Part 2: Structural & Physicochemical Analysis

The efficacy of Majantol relies on a specific "key-and-lock" fit within the hydrophobic pocket of human olfactory receptors (hORs). The ortho-isomer aldehyde disrupts this mechanism.

Comparative Physicochemical Data

| Feature | Majantol (Target) | Ortho-Isomer Aldehyde (Impurity) | Impact |

| IUPAC Name | 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | 2,2-dimethyl-3-(2-methylphenyl)propanal | Identity |

| CAS Number | 103694-68-4 | N/A (Isomer specific) | Regulatory |

| Functional Group | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Reactivity/Odor |

| Substitution | Meta (3-position) | Ortho (2-position) | Steric Geometry |

| LogP (Calc) | ~3.48 | ~3.1 - 3.3 | Bioavailability |

| Boiling Point | 277°C | ~240-250°C (Est.)[1][2][3] | GC Separation |

| Odor Profile | Soft, floral, fresh (Muguet) | Pungent, fatty, harsh, green | Olfactory Quality |

| Reactivity | Stable | High (Schiff Base formation) | Skin Sensitization |

Mechanism of Divergence

-

The Meta-Alcohol (Majantol): The hydroxyl group acts as a hydrogen bond donor/acceptor with receptor residues (likely Serine or Threonine), while the meta-methyl group sits in a hydrophobic cleft without causing steric clash.

-

The Ortho-Aldehyde: The ortho-methyl group introduces significant steric strain (A-value interaction), twisting the phenyl ring out of the optimal binding plane. Furthermore, the aldehyde carbonyl is electronically distinct, altering the dipole moment and failing to satisfy the specific H-bonding requirements of the Muguet receptor family (e.g., OR1D2).

Part 3: Synthetic Pathways & Impurity Formation

The presence of the ortho-isomer aldehyde stems from impure starting materials (mixed xylenes/tolualdehydes) or incomplete hydrogenation.

Synthesis & Impurity Flowchart

Figure 1: Synthetic bifurcation showing the origin of the Ortho-Isomer Aldehyde. It persists if the starting material contains o-isomers and the subsequent hydrogenation step is incomplete.

Part 4: Toxicological & Safety Implications

The shift from Alcohol to Aldehyde is the single most critical safety factor in this comparison.

The Schiff Base Threat (Sensitization)

Aldehydes are electrophilic. The ortho-isomer aldehyde can react with nucleophilic amino groups (lysine residues) on skin proteins to form Schiff Bases (imines).

-

Reaction: R-CHO + H2N-Protein → R-CH=N-Protein + H2O

-

Consequence: This haptenization makes the molecule a potent skin sensitizer , leading to Allergic Contact Dermatitis (ACD).

-

Majantol Advantage: As a primary alcohol, Majantol is chemically inert toward these proteins under physiological conditions, resulting in a significantly safer dermatological profile (Low sensitization potential).

Metabolic Stability

-

Aldehyde: Rapidly oxidized to the corresponding benzoic acid derivative or reduced to the alcohol in vivo. The intermediate reactivity can deplete cellular glutathione.

-

Alcohol (Majantol): Metabolized via glucuronidation and excretion. The sterically hindered "neopentyl-like" structure adjacent to the hydroxyl group slows down oxidative degradation, prolonging the scent duration (substantivity) without increasing toxicity.

Part 5: Analytical Protocol (Differentiation)

To validate the purity of Majantol batches, one must separate the meta-alcohol from the ortho-aldehyde.

Protocol: High-Resolution GC-MS Separation

Objective: Quantify <0.1% Ortho-Isomer Aldehyde in Majantol bulk.

-

Sample Preparation:

-

Dilute 100 mg of sample in 10 mL Ethyl Acetate (HPLC Grade).

-

Add internal standard: Dodecane (0.5 mg/mL).

-

-

Instrument Parameters:

-

Column: DB-WAX or HP-Innowax (Polar phase is essential to separate the polar alcohol from the less polar aldehyde).

-

Dimensions: 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injector: Split 50:1 @ 250°C.

-

-

Temperature Program:

-

Initial: 80°C (Hold 2 min).

-

Ramp A: 10°C/min to 200°C.[4]

-

Ramp B: 20°C/min to 240°C (Hold 5 min).

-

-

Detection (MS):

-

Elution Order (Polar Column):

-

Ortho-Isomer Aldehyde (Lower polarity, elutes first).

-

Meta-Isomer Aldehyde (Trace intermediate).[4]

-

Majantol (Highest polarity, elutes last).

-

References

-

Symrise AG. (2023). Majantol® Technical Data Sheet. Symrise Aroma Molecules. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 175948, Majantol. PubChem.[1][6] [Link]

-

Belsito, D., et al. (2012).[7] A toxicologic and dermatologic review of β,β,3-trimethyl-benzenepropanol when used as a fragrance ingredient. Food and Chemical Toxicology. [Link]

-

Scentree. (2023).[8] Majantol: Olfactory Profile and Synthesis. Scentree Fragrance Database. [Link]

-

Common Chemistry. (2023). CAS Registry Number 103694-68-4.[1][2][3][6][9][10] CAS. [Link][1][2][3]

Sources

- 1. Majantol | C12H18O | CID 175948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis routes of Majantol [benchchem.com]

- 4. coresta.org [coresta.org]

- 5. ScenTree - Majantol® (CAS N° 103694-68-4) [scentree.co]

- 6. chemimpex.com [chemimpex.com]

- 7. Fragrance material review on β,β,3-trimethyl-benzenepropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lazaval.com.au [lazaval.com.au]

- 9. symrise.com [symrise.com]

- 10. ScenTree - Majantol® (CAS N° 103694-68-4) [scentree.co]

2,2-Dimethyl-3-(2-methylphenyl)propanal molecular weight

This technical monograph provides an in-depth profiling of 2,2-Dimethyl-3-(2-methylphenyl)propanal , a specific structural isomer within the phenylpropanal family of fragrance ingredients and chemical intermediates.

While often overshadowed by its meta-isomer (the precursor to the commercial fragrance Majantol® ) and its para-analogues (like Lilial® ), the ortho-substituted isomer presents unique steric and electronic properties relevant to Structure-Odor Relationship (SAR) studies and metabolic stability assessments in drug development.

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL ARCHITECTURE

1.1 Core Identifiers

-

Chemical Name: 2,2-Dimethyl-3-(2-methylphenyl)propanal[1]

-

Systematic Name: 2,2-Dimethyl-3-(o-tolyl)propanal

-

CAS Registry Number: 1220905-51-0 (Specific to the ortho-isomer)

-

Molecular Formula: C₁₂H₁₆O

-

SMILES: CC1=CC=CC=C1CC(C)(C)C=O

1.2 Molecular Weight Calculation

The molecular weight is a critical parameter for dosing and molarity calculations in synthetic workflows.

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 176.26 g/mol |

1.3 Physicochemical Property Profile

The gem-dimethyl group at the

| Property | Value (Experimental/Predicted) | Relevance |

| LogP (o/w) | ~3.4 – 3.8 (Predicted) | High lipophilicity; suggests rapid membrane permeability. |

| Boiling Point | ~235 – 245 °C (at 760 mmHg) | Low volatility compared to non-hindered aldehydes. |

| Flash Point | > 95 °C | Class IIIB Combustible Liquid. |

| Vapor Pressure | ~0.03 mmHg (25 °C) | Substantivity on substrates (fabric/skin). |

PART 2: SYNTHETIC PATHWAYS & MECHANISTIC LOGIC

The synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanal follows the industrial "aldol-like" alkylation strategy used for the Majantol family. The presence of the ortho-methyl group on the aromatic ring introduces steric strain that can affect yield compared to the meta- or para-isomers.

2.1 Primary Synthesis: Phase-Transfer Catalyzed Alkylation

The most robust route involves the alkylation of isobutyraldehyde with 2-methylbenzyl chloride (o-xylyl chloride).

Reagents:

-

Substrate A: Isobutyraldehyde (2-methylpropanal)

-

Substrate B: 2-Methylbenzyl chloride

-

Catalyst: Tetrabutylammonium iodide (TBAI) or Bromide (TBAB)

-

Base: 50% NaOH (aq)

Reaction Logic: The reaction utilizes Phase Transfer Catalysis (PTC) to generate the enolate of isobutyraldehyde at the interface, which then attacks the benzylic halide. The gem-dimethyl substitution prevents further aldol condensation (Cannizzaro reaction is blocked), ensuring high selectivity for the mono-alkylated product.

2.2 Workflow Diagram (DOT)

Figure 1: Synthetic pathway via Phase Transfer Catalysis. The steric bulk of the ortho-methyl group may require extended reaction times compared to the meta-isomer.

2.3 Detailed Protocol

-

Setup: Charge a reactor with toluene (solvent), 50% NaOH (1.5 eq), and TBAI (1 mol%). Heat to 70°C.

-

Addition: Co-feed a mixture of isobutyraldehyde (1.2 eq) and 2-methylbenzyl chloride (1.0 eq) dropwise over 2–4 hours. Note: Slow addition is crucial to control the exotherm.

-

Digestion: Stir at 75–80°C for 4–6 hours. Monitor consumption of benzyl chloride via GC-FID.

-

Workup: Cool to RT. Separate aqueous phase. Wash organic phase with water (2x) and brine (1x) to neutral pH.

-

Purification: Distill the organic phase under high vacuum (<1 mbar). The unreacted isobutyraldehyde comes off first, followed by the product fraction (~100–105°C at 0.5 mmHg).

PART 3: ANALYTICAL CHARACTERIZATION

To validate the identity of the specific ortho isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The ortho-methyl group creates a distinct shielding effect on the benzylic protons compared to the meta/para isomers.

3.1 Expected 1H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Shift ( | Multiplicity | Integration | Interpretation |

| Aldehyde (-CHO) | 9.65 – 9.70 | Singlet (s) | 1H | Characteristic aldehyde peak; no coupling due to quaternary C2. |

| Aromatic Ring | 7.05 – 7.20 | Multiplet (m) | 4H | Ortho-substitution pattern (ABCD system). |

| Benzylic (-CH₂-) | 2.95 – 3.05 | Singlet (s) | 2H | Shifted slightly downfield vs. meta-isomer due to ortho-methyl proximity. |

| Aromatic Methyl | 2.30 – 2.35 | Singlet (s) | 3H | The ortho-methyl group. |

| Gem-Dimethyls | 1.05 – 1.10 | Singlet (s) | 6H | Two equivalent methyls on C2. |

3.2 Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 176

-

Base Peak: Likely m/z 105 (2-methylbenzyl cation) or m/z 71 (isobutyraldehyde fragment).

-

Differentiation: The retention index (RI) on a polar column (e.g., DB-Wax) will differ from the meta-isomer (Majantol precursor) and para-isomer (Lilial analog). The ortho isomer typically elutes earlier due to intramolecular shielding reducing polarity.

PART 4: METABOLIC & TOXICOLOGICAL CONTEXT

For drug development professionals, this molecule represents a "hindered aldehyde." The gem-dimethyl group at the

4.1 Metabolic Pathway (ALDH)

The primary clearance mechanism is oxidation to the carboxylic acid via Aldehyde Dehydrogenase (ALDH).

Figure 2: Metabolic trajectory. The steric hindrance at C2 may reduce the rate of oxidation compared to linear aldehydes, potentially extending half-life.

4.2 Safety Considerations

-

Sensitization: Like many benzylic aldehydes, this molecule has the potential for skin sensitization via Schiff base formation with skin proteins (lysine residues), although the gem-dimethyl group reduces this reactivity compared to cinnamaldehyde derivatives.

-

Toxicity: Generally expected to be low acute toxicity (LD50 > 2000 mg/kg, extrapolated from Majantol data).

PART 5: REFERENCES

-

Sigma-Aldrich (Merck). (2024). 2,2-Dimethyl-3-(2-methylphenyl)propanal Product Specification (CAS 1220905-51-0).[1]

-

Hafner, V., et al. (2011). "Synthesis and Odor Properties of Majantol and its Isomers." Asian Journal of Chemistry, 25(3), 1290-1292.[2] (Provides the foundational synthesis logic for the methylphenyl-propanal family).

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for Majantol (CAS 103694-68-4). (Cited for comparative toxicological data of the meta-isomer).

-

PubChem. (2024). Compound Summary: 2,2-Dimethyl-3-(2-methylphenyl)propanal.[1]

-

Zhang, J., et al. (2012).[3][4] "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry. (Detailed PTC protocols).

Sources

In-Depth Technical Guide to Identifying Ortho-Substituted Phenylpropanal Isomers

Introduction

In the realms of pharmaceutical development, fragrance chemistry, and metabolomics, the precise structural elucidation of isomeric compounds is not merely an academic exercise but a critical determinant of a substance's biological activity, efficacy, and safety profile.[1] Ortho-substituted phenylpropanal isomers, a class of aromatic aldehydes, present a significant analytical challenge due to their identical molecular weight and often similar physicochemical properties. The position of a substituent on the phenyl ring can dramatically alter a molecule's interaction with biological targets. This guide provides a comprehensive, in-depth technical overview of the core analytical methodologies employed to unambiguously identify and differentiate these challenging isomers. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Challenge of Isomerism

Positional isomers, such as ortho-, meta-, and para-substituted compounds, possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This seemingly subtle variation can lead to profound differences in chemical reactivity, spectroscopic properties, and biological function.[2][3] For drug development professionals, an incorrect isomeric assignment could lead to the pursuit of a non-viable lead compound, wasting significant time and resources. Therefore, robust and validated analytical methods are paramount.

Core Analytical Strategies: A Multi-faceted Approach

No single analytical technique can definitively identify an ortho-substituted phenylpropanal isomer in all circumstances. A multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a self-validating system of identification. This guide will focus on the "gold standard" techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Fragmentation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenylpropanals.[4] It offers the dual benefit of chromatographic separation based on boiling point and polarity, followed by mass-based detection and structural elucidation through fragmentation analysis.

Expertise & Experience in GC-MS Method Development

The choice of the GC column is critical. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often the starting point. However, for isomers with very similar boiling points, a more polar column may be necessary to exploit subtle differences in dipole moment. The temperature program should be optimized to ensure baseline separation of the isomers. A slow ramp rate is often beneficial.

The electron ionization (EI) energy in the mass spectrometer is typically set at 70 eV to induce reproducible fragmentation patterns.[5] While ortho- and other positional isomers will have the same molecular ion peak, their fragmentation patterns can differ significantly, providing a "fingerprint" for identification.[1][6]

Deciphering Fragmentation Patterns: The "Ortho Effect"

A key diagnostic feature for ortho-substituted compounds in mass spectrometry is the "ortho effect," which describes unique fragmentation pathways arising from the proximity of the ortho-substituent to the propanal side chain.[7] This can lead to characteristic fragment ions that are absent or of low abundance in the meta and para isomers.

For a generic ortho-substituted phenylpropanal, common fragmentation pathways include:

-

Loss of the propanal side chain: This results in a fragment corresponding to the substituted benzene ring.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of a CHO radical (M-29) or a C2H5 radical (M-29).[6]

-

McLafferty Rearrangement: If the ortho-substituent has a labile hydrogen, a six-membered transition state can lead to a characteristic neutral loss.

-

Formation of a Tropylium Ion: A common fragmentation pathway for alkylbenzenes, often resulting in a prominent peak at m/z 91 for the unsubstituted tropylium ion or a shifted peak for a substituted tropylium ion (e.g., m/z 105 for a methyltropylium ion).[4]

Experimental Protocol: GC-MS Analysis of Ortho-Substituted Phenylpropanal Isomers

-

Sample Preparation: Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

-

GC-MS System:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Inlet: Splitless injection at 250°C.

-

Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to reference spectra or theoretical fragmentation pathways.

-

Pay close attention to unique fragment ions that may indicate an "ortho effect."

-

Data Presentation: GC-MS Fragmentation Data

| Ion Description | Expected m/z (Example: 2-Methylphenylpropanal) | Significance |

| Molecular Ion [M]•+ | 148 | Confirms molecular weight. |

| [M-29]•+ (Loss of CHO) | 119 | α-Cleavage. |

| [M-44]•+ (Loss of CH3CHO) | 104 | Rearrangement. |

| Methyltropylium Ion [C8H9]+ | 105 | Characteristic of methyl-substituted aromatics.[4] |

| Phenyl Cation [C6H5]+ | 77 | Common fragment for aromatic compounds. |

Visualization: GC-MS Workflow

Caption: Workflow for the separation and identification of isomers by GC-MS.

High-Performance Liquid Chromatography (HPLC): Orthogonal Selectivity

HPLC provides an alternative and often complementary separation mechanism to GC.[8] For less volatile or thermally labile phenylpropanal derivatives, HPLC is the method of choice. The key to successfully separating ortho-substituted isomers from their counterparts lies in exploiting differences in their polarity and interaction with the stationary phase.

Expertise & Experience in HPLC Method Development

Reversed-phase HPLC using a C18 column is the most common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ortho-substituent can influence the molecule's overall polarity and its ability to interact with the non-polar stationary phase. Steric hindrance from the ortho-substituent may also affect how the molecule interacts with the C18 chains, leading to different retention times compared to the less hindered meta and para isomers.[3]

For challenging separations, exploring different stationary phases, such as phenyl-hexyl or biphenyl columns, can provide alternative selectivities based on π-π interactions with the aromatic ring.

Experimental Protocol: HPLC Analysis of Ortho-Substituted Phenylpropanal Isomers

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-100 µg/mL and filter through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV-Vis at 254 nm.

-

-

Data Analysis:

-

Compare the retention times of the unknown sample to those of authenticated reference standards of the ortho, meta, and para isomers.

-

The elution order will depend on the specific substituent and its effect on the molecule's polarity.

-

Visualization: HPLC Separation Principle

Caption: Principle of reversed-phase HPLC separation of isomers based on polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of isomers.[9][10] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.

Expertise & Experience in NMR Interpretation

For ortho-substituted phenylpropanals, the ¹H NMR spectrum will show a characteristic splitting pattern for the aromatic protons that is distinct from the meta and para isomers.[7] Due to the lower symmetry of the ortho isomer, all four aromatic protons are typically chemically non-equivalent, leading to a more complex multiplet pattern.[7] In contrast, the para isomer, with its higher symmetry, will often show a simpler pattern, sometimes appearing as two doublets.

The ¹³C NMR spectrum is also highly informative. The number of unique carbon signals directly reflects the symmetry of the molecule. An ortho-substituted phenylpropanal will exhibit more signals in the aromatic region compared to its more symmetrical para counterpart.[7][11]

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, leaving no ambiguity about the substitution pattern.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer:

-

Field Strength: 400 MHz or higher for better resolution.

-

Experiments:

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled.

-

2D NMR (if necessary): COSY, HSQC, HMBC.

-

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the aromatic protons.

-

¹³C NMR: Count the number of signals in the aromatic region to infer the degree of symmetry.

-

2D NMR: Use correlation peaks to establish the complete molecular structure.

-

Data Presentation: Comparative ¹H NMR Aromatic Region Patterns

| Isomer | Expected Splitting Pattern | Rationale |

| Ortho | Complex multiplet (4 distinct protons) | Low symmetry, all protons are chemically non-equivalent. |

| Meta | Complex multiplet (4 distinct protons) | Low symmetry, all protons are chemically non-equivalent. |

| Para | Two doublets (or an AA'BB' system) | High symmetry, pairs of protons are chemically equivalent. |

Visualization: Logical Flow for Isomer Identification

Caption: Logical workflow for the definitive identification of phenylpropanal isomers.

Trustworthiness: A Self-Validating System

Conclusion

The identification of ortho-substituted phenylpropanal isomers is a non-trivial analytical task that demands a rigorous and multi-faceted approach. By synergistically employing GC-MS, HPLC, and NMR spectroscopy, researchers can overcome the challenges posed by isomerism. This guide has outlined not just the "how" but also the "why" behind the experimental choices, grounding the protocols in fundamental principles of analytical chemistry. For professionals in drug development and other high-stakes fields, the adoption of such a comprehensive and self-validating workflow is not just best practice—it is a necessity for ensuring scientific integrity and accelerating innovation.

References

- Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2 - Benchchem. (n.d.).

- Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde - Benchchem. (n.d.).

- Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy - Semantic Scholar. (2020, February 20).

- 2-Phenylpropanal | C9H10O | CID 7146 - PubChem - NIH. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- ortho-Substituted 2-Phenyldihydroazulene Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - MDPI. (2021, October 26).

- Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine - SciSpace. (n.d.).

- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).

- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.).

- A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes - Benchchem. (n.d.).

- Ortho-Substituted Benzenes Definition - Organic Chemistry... - Fiveable. (2025, August 15).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. jchps.com [jchps.com]

- 11. fiveable.me [fiveable.me]

Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(o-tolyl)propanal via Phase-Transfer Catalysis

Executive Summary

This guide details the protocol for synthesizing 2,2-dimethyl-3-(o-tolyl)propanal (also known as o-Majantol intermediate or o-Lilial analog) starting from o-xylyl chloride (2-methylbenzyl chloride).

While classical alkylation methods (e.g., using LDA/THF) provide high selectivity, they are not scalable for industrial or large-batch pilot plant applications due to cryogenic requirements. This protocol utilizes Phase-Transfer Catalysis (PTC) , a robust, atom-economical method operating at moderate temperatures (60–75°C). By using 50% NaOH and a quaternary ammonium catalyst, we generate the isobutyraldehyde enolate in situ at the organic-aqueous interface, facilitating direct C-alkylation while suppressing the competing Cannizzaro and self-Aldol reactions.

Target Audience: Process Chemists, Fragrance Synthesis Researchers, and Drug Development Scientists.

Chemical Strategy & Mechanism[1][2][3][4]

Retrosynthetic Analysis

The target molecule features a quaternary carbon

-

Bond Formed: C(

)-C( -

Key Intermediate: The thermodynamic enolate of isobutyraldehyde.

Reaction Scheme

The reaction involves the C-alkylation of isobutyraldehyde with o-xylyl chloride.

Figure 1: Reaction scheme illustrating the PTC alkylation pathway.

Mechanistic Insight: Why PTC?

Direct alkylation of aldehydes with strong bases often fails due to rapid self-condensation (Aldol reaction). PTC solves this by:

-

Interfacial Deprotonation: The highly concentrated NaOH (50%) remains in the aqueous phase. The aldehyde remains in the organic phase. Deprotonation occurs only at the interface.

-

Ion Pairing: The quaternary ammonium catalyst (

) transports the resulting enolate anion into the organic phase as a tight ion pair ( -

Kinetic Control: In the non-polar organic solvent (Toluene), the "naked" enolate is highly nucleophilic and reacts rapidly with the alkyl halide before it can encounter another aldehyde molecule to polymerize.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |

| o-Xylyl Chloride | 154.64 | 1.0 | >97% | Electrophile (Limiting Reagent) |

| Isobutyraldehyde | 72.11 | 1.4 | >99% | Nucleophile (Excess) |

| NaOH (50% w/w) | 40.00 | 4.0 | Industrial | Base |

| TBAB | 322.37 | 0.05 | 99% | Phase Transfer Catalyst |

| Toluene | 92.14 | - | ACS | Solvent |

| Water | 18.02 | - | DI | Solvent |

Note: Tetrabutylammonium Bromide (TBAB) is recommended for cost efficiency. Tetrabutylammonium Iodide (TBAI) may provide slightly faster kinetics but is more expensive.

Step-by-Step Procedure

Step 1: Catalyst Pre-Mix Preparation

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge the flask with Water (1.5 vol relative to o-xylyl chloride) and NaOH (solid or 50% solution, 4.0 equiv).

-

Caution: Dissolving solid NaOH is highly exothermic.

-

-

Add TBAB (5 mol%) and Toluene (0.5 vol).

-

Heat the biphasic mixture to 70°C with vigorous stirring (400–600 RPM). High shear is critical to create a large interfacial surface area.

Step 2: Co-Addition (Critical for Selectivity)

-

Prepare a mixture of o-Xylyl Chloride (1.0 equiv) and Isobutyraldehyde (1.4 equiv) in the addition funnel.

-

Why mix them? Co-feeding ensures that the concentration of free aldehyde in the basic reactor is always low relative to the alkylating agent, minimizing Aldol side-reactions.

-

-

Add the mixture dropwise to the reactor over 2 to 3 hours .

-

Maintain internal temperature between 70°C and 75°C .

-

Exotherm Alert: The alkylation is exothermic. Adjust addition rate to control temperature. Do not exceed 80°C to prevent polymerization.

-

Step 3: Post-Reaction Digestion

-

After addition is complete, maintain stirring at 75°C for an additional 3 hours .

-

IPC (In-Process Control): Sample the organic layer. Analyze by GC.

-

Target: >98% conversion of o-xylyl chloride.[4]

-

Acceptance: <1% residual o-xylyl chloride.

-

Step 4: Workup

-

Cool the mixture to 25°C.

-

Stop stirring and allow phases to separate (approx. 15-30 mins). The organic layer will be on top.

-

Drain the lower aqueous layer (contains NaOH, NaBr).

-

Waste Note: The aqueous layer is highly caustic (pH >14). Neutralize before disposal.

-

-

Wash the organic layer with Water (2 x 1 vol).

-

Wash with 10% HCl (1 x 0.5 vol) to neutralize residual base and hydrolyze any potential imine byproducts (if amines were present).

-

Final wash with Brine (saturated NaCl).

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap) to recover Toluene.

Step 5: Purification

-

Perform fractional distillation under high vacuum.

-

Fraction 1: Residual Isobutyraldehyde and Toluene.

-

Fraction 2: Self-Aldol byproducts (bp typically lower than target).

-

Fraction 3 (Target): 2,2-dimethyl-3-(o-tolyl)propanal.

-

Expected Boiling Point: ~95–105°C at 1-2 mmHg (Analogous to p-isomer; verify experimentally).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Analytical Validation

Gas Chromatography (GC)

-

Column: DB-5 or HP-5 (Non-polar capillary column, 30m).

-

Method: 50°C (2 min hold)

20°C/min -

Retention Time Order: Isobutyraldehyde < Toluene < o-Xylyl Chloride < Target Product < Heavy Dimers.

NMR Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

- 9.6 ppm (s, 1H, -CH O)

- 7.1-7.2 ppm (m, 4H, Ar-H )

- 2.9 ppm (s, 2H, Ar-CH ₂-C)

- 2.3 ppm (s, 3H, Ar-CH ₃)

- 1.1 ppm (s, 6H, -C(CH ₃)₂)

Process Safety & Hazards

| Hazard | Description | Mitigation |

| Lachrymator | o-Xylyl chloride is a potent tear gas. | Handle ONLY in a functioning fume hood. Wear full-face respirator if outside containment. Have diphoterine or eye wash ready. |

| Caustic Burn | 50% NaOH causes severe, immediate skin burns. | Wear nitrile gloves (double gloved), face shield, and apron. |

| Thermal Runaway | Alkylation is exothermic. | Use a controlled addition pump. Do not dump reagents. Ensure cooling capacity is available. |

Troubleshooting Guide

Issue 1: Low Conversion of o-Xylyl Chloride

-

Cause: Catalyst degradation or insufficient stirring.

-

Solution: Increase stirring speed (RPM) to maximize interfacial area. Add an extra 0.5 mol% TBAB.

Issue 2: High Levels of "Heavy" Impurities

-

Cause: Aldol condensation of isobutyraldehyde (formation of 2,2,4-trimethyl-3-hydroxypentanal).

-

Solution: Decrease the reaction temperature to 60°C. Ensure the addition rate is slow enough that isobutyraldehyde is consumed immediately upon entering the reactor.

Issue 3: Emulsion during Workup

-

Cause: Surfactant effect of TBAB and oligomers.

-

Solution: Filter the biphasic mixture through a Celite pad before separation. Add more brine to increase ionic strength.

References

-

Hafner, V., et al. (2011). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.[5]

-

Morelli, J.P., & Waite, S.W. (2000).[6] Process for the preparation of 2,2-dimethyl-3-phenylpropanal derivatives.[5][6][7] U.S. Patent No. 6,013,618.[6]

-

Starks, C. M. (1971). Phase-transfer catalysis.[8][9][10] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

-

Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. prepchem.com [prepchem.com]

- 8. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

- 9. phasetransfer.com [phasetransfer.com]

- 10. dalalinstitute.com [dalalinstitute.com]

scale-up procedure for dimethyl phenyl propanal derivatives

Application Note: Scalable Synthesis of 2,2-Dimethyl-3-phenylpropanal Derivatives via Phase-Transfer Catalysis

Executive Summary

This application note details the scale-up procedure for 2,2-dimethyl-3-phenylpropanal and its structural analogs. These sterically hindered aldehydes are critical intermediates in the synthesis of pharmaceutical scaffolds (e.g., for fungicides and antihistamines) and high-value fragrance ingredients (e.g., Lilial analogs).

Unlike linear aldehydes, the

Key Technical Advantages:

-

Selectivity: Exploits the single acidic

-proton of isobutyraldehyde to prevent poly-alkylation. -

Green Chemistry: Uses aqueous NaOH and eliminates dipolar aprotic solvents (DMF/DMSO) in favor of PTC conditions.

-

Safety: engineered controls for exothermic alkylation and thermal stability management.

Process Chemistry Assessment

Reaction Mechanism & Thermodynamics

The synthesis relies on the interfacial alkylation of isobutyraldehyde (1 ) with a benzyl chloride derivative (2 ) using 50% aqueous sodium hydroxide and a quaternary ammonium salt catalyst (e.g., Tetrabutylammonium bromide, TBAB).

-

Step 1 (Deprotonation): The hydroxide ion extracts the acidic

-proton from isobutyraldehyde at the interface, generating the enolate anion. -

Step 2 (Ion Exchange): The lipophilic quaternary ammonium cation (

) pairs with the enolate, transporting it into the organic phase (or bulk organic layer). -

Step 3 (Alkylation): The "naked" enolate attacks the benzyl chloride via

, forming the quaternary carbon center.

Critical Process Parameters (CPPs):

-

Agitation Speed: As a biphasic system, the reaction rate is mass-transfer limited. High-shear mixing is required to maintain interfacial area.

-

Temperature Control: The alkylation is exothermic (

). Uncontrolled heat release can trigger the hydrolysis of the alkyl halide (side reaction). -

Catalyst Loading: 1-3 mol% is typically sufficient. Excess catalyst can form stable emulsions that hinder phase separation.

Safety: Thermal Stability

Aldehydes are prone to autoxidation to carboxylic acids and thermal degradation.

-

DSC Data: Differential Scanning Calorimetry (DSC) of phenyl propanal derivatives typically shows exotherms beginning >150°C. However, in the presence of caustic (NaOH), the onset temperature can lower significantly due to Cannizzaro-type disproportionation risks.

-

Control: The reaction temperature must be maintained between 60°C and 80°C. Excursions above 90°C risk thermal runaway and product degradation.

Experimental Protocols

General Reaction Scheme

Figure 1: Mechanistic pathway for the PTC alkylation. The catalyst shuttles the enolate anion into the organic phase for reaction.

Scale-Up Synthesis Protocol (1.0 kg Scale)

Materials:

-

Isobutyraldehyde: 500 g (6.93 mol) [Excess used to drive kinetics]

-

Benzyl Chloride: 585 g (4.62 mol) [Limiting Reagent]

-

Sodium Hydroxide (50% aq): 560 g (7.0 mol)

-

Tetrabutylammonium Bromide (TBAB): 15 g (0.046 mol, ~1 mol%)

-

Toluene: 300 mL (Optional, improves stirring if viscosity increases)

Procedure:

-

Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (pitch-blade impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Charge Aqueous Phase: Load 560 g of 50% NaOH solution and 15 g TBAB. Start agitation at 200 RPM.

-

Charge Substrate: Add 500 g Isobutyraldehyde. Increase agitation to 400-500 RPM to create a fine emulsion. Heat the mixture to 60°C.

-

Controlled Addition (Exotherm):

-

Load Benzyl Chloride into the addition funnel.

-

Add dropwise over 2–3 hours.

-

Critical: Maintain internal temperature between 65°C and 75°C. Adjust jacket cooling as necessary. Do not allow T > 80°C.

-

-

Digest: After addition, hold the reaction at 70°C for 4 hours.

-

IPC (In-Process Control): Sample the organic layer. Analyze by GC-FID.

-

Target: >98% conversion of Benzyl Chloride.

-

Note: Isobutyraldehyde will remain (used in excess).

-

-

Quench & Separation:

-

Cool to 25°C.

-

Add 500 mL water to dissolve precipitated NaCl.

-

Stop stirring and allow phases to settle (15-30 min).

-

Drain the lower aqueous phase (high pH waste).

-

Work-up and Purification

The crude product contains the target aldehyde, unreacted isobutyraldehyde, and trace benzyl alcohol.

-

Washing: Wash the organic layer with 2 x 300 mL water until pH of the wash is neutral.

-

Solvent Strip: Distill off unreacted isobutyraldehyde and toluene (if used) at atmospheric pressure (BP of isobutyraldehyde is ~63°C).

-

Recycle: Recovered isobutyraldehyde can be dried and reused.

-

-

Vacuum Distillation (Purification):

-

Transfer the residue to a distillation flask.

-

Perform fractional distillation under reduced pressure (1-5 mbar).

-

Target Fraction: Collect the fraction boiling at ~90-95°C (at 2 mbar).

-

Stabilization: Immediately add 0.1% BHT (Butylated hydroxytoluene) to the distillate to inhibit autoxidation during storage.

-

Analytical Data & Specifications

Table 1: Typical Process Performance Metrics

| Parameter | Specification | Notes |

| Yield | 85 - 92% | Based on Benzyl Chloride |

| Purity (GC) | > 98.5% | Area % |

| Appearance | Colorless to pale yellow liquid | Oxidizes to yellow/brown over time |

| Residual Chloride | < 100 ppm | Critical for pharma downstream |

| Water Content | < 0.1% | Karl Fischer titration |

Table 2: Impurity Profile

| Impurity | Origin | Control Strategy |

| Benzyl Alcohol | Hydrolysis of Benzyl Chloride | Minimize water in organic phase; Control Temp < 80°C |

| Benzyl Isobutyrate | Tishchenko reaction (side) | Avoid excessive catalyst loading |

| Benzoic Acid | Oxidation of product | Store under Nitrogen; Add BHT |

Process Flow Diagram

Figure 2: Process flow for the isolation of dimethyl phenyl propanal derivatives. Note the recycling loop for the excess substrate.

References

-

Zhang, J., et al. (2012).[1] "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry, 25(3), 1290-1292.[1][2]

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.

-

BenchChem Protocols. (2025). "Purification of phenylpropanol derivatives." Application Notes.

-

Mettler Toledo. (2024). "Scale-up and Process Safety: Reaction Calorimetry of Aldehydes." Live Webinar Series.

Sources

Application Note: Selective Aldehyde Oxidation of 2,2-Dimethyl-3-(2-methylphenyl)propanol

Executive Summary & Structural Analysis

This guide details the protocols for the oxidation of 2,2-dimethyl-3-(2-methylphenyl)propanol to its corresponding aldehyde, 2,2-dimethyl-3-(2-methylphenyl)propanal .

The "Neopentyl" Constraint